Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
Overview
Description
Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is a chemical compound with the CAS Number: 898763-67-2 . It has a molecular weight of 374.52 and its IUPAC name is ethyl 8-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}-8-oxooctanoate .
Molecular Structure Analysis
The molecular formula of Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is C22H34N2O3 . The InChI code for this compound is 1S/C22H34N2O3/c1-3-27-22(26)9-7-5-4-6-8-21(25)20-12-10-19(11-13-20)18-24-16-14-23(2)15-17-24/h10-13H,3-9,14-18H2,1-2H3 .Scientific Research Applications
Synthetic Studies and Structural Assignments
Ethyl 2,4-dioxooctanoate, a related compound, was studied for its selective protection and reaction with phenylhydrazine hydrochloride. This led to the synthesis of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, demonstrating a reversal of regioselectivity observed in unprotected forms. This research contributes to understanding the regiochemical and configurational properties of such compounds (Ashton & Doss, 1993).
Chemoenzymatic Synthesis
A study on the chemoenzymatic synthesis of 5-hydroxy-γ-decalactone involved the reduction of ethyl 2-hydroxy-3-oxooctanoate. This process achieved high diastereoselectivity and enantioselectivity, indicating potential applications in the synthesis of specific lactones (Fadnavis, Vadivel, & Sharfuddin, 1999).
Synthesis of Bridged 3-Benzazepine Derivatives
Research on the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues involved ethyl 3,4-dimethoxyphenyl(phenyl)acetate. This compound, although structurally different, shares some similarities in synthesis processes with Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate (Gentles et al., 1991).
Evaluation of Anticonvulsant Activities
While not directly involving Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate, research on bis(3-aryl-3-oxo-propyl)ethylamine Hydrochlorides provides insights into the potential neurological applications of similar compounds (Gul et al., 2007).
Cardiovascular Activity Studies
Studies involving the synthesis of hexahydroquinoline derivatives and their effects on calcium channel antagonists may provide a framework for understanding the cardiovascular implications of similar compounds (Gupta & Misra, 2008).
Novel Urease Inhibitors
Research into indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides explored their inhibitory potential against urease enzyme. Such studies indicate the potential of structurally related compounds in enzymatic inhibition (Nazir et al., 2018).
Synthesis of Functionalized Tetrahydropyridines
The study on the phosphine-catalyzed annulation for the synthesis of tetrahydropyridines could relate to the synthesis methods and applications of Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)9-7-5-4-6-8-21(25)20-12-10-19(11-13-20)18-24-16-14-23(2)15-17-24/h10-13H,3-9,14-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJQQIOFVZKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643009 | |
Record name | Ethyl 8-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate | |
CAS RN |
898763-67-2 | |
Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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